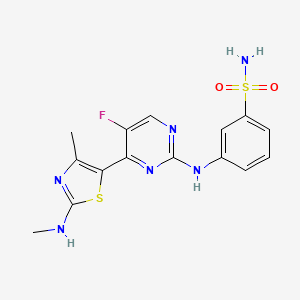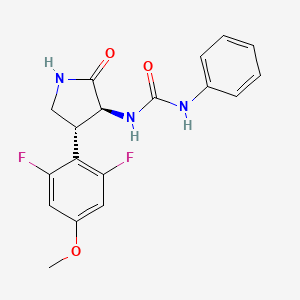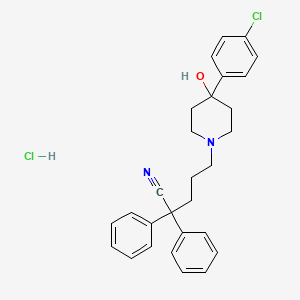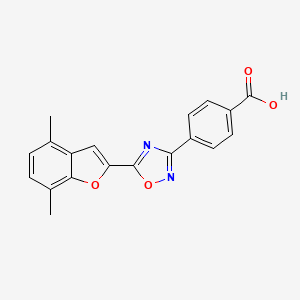
CDKI-73
Descripción general
Descripción
Synthesis Analysis
The synthesis of CDKI-73 involves complex chemical reactions that yield the compound with specific characteristics. Studies focusing on the synthesis of similar compounds have shown that solvothermal syntheses, using elements like cadmium (Cd) in combination with other chemicals, can result in novel compounds with distinct properties (Lin et al., 2010). These synthesis methods are essential for obtaining high-quality compounds for further analysis.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, especially those involving cadmium, has been extensively analyzed. For instance, the molecular species Ar'CdCdAr' demonstrates a cadmium-cadmium bonded molecular compound, established through NMR spectroscopy and X-ray diffraction, showing significant sigma-bonding HOMO p-character (Zhu et al., 2006). Understanding the molecular structure is crucial for predicting the compound's behavior in various chemical reactions and environments.
Chemical Reactions and Properties
The chemical reactions involving compounds like this compound, particularly those with cadmium, have unique properties and reactivity patterns. The energetic coordination compound Cd(DAT)(6)(2) synthesizes using 1,5-diaminotetrazole (DAT) as a ligand, showing specific thermal decomposition mechanisms and sensitivity properties (Cui et al., 2008). These characteristics are important for applications requiring controlled reactivity and stability.
Physical Properties Analysis
The physical properties of compounds like this compound are significantly influenced by their molecular structure and synthesis method. For instance, the formation of high-quality CdTe, CdSe, and CdS nanocrystals using CdO as a precursor demonstrates the impact of synthesis techniques on the physical properties of the resultant nanocrystals, including their size, distribution, and crystallinity (Peng & Peng, 2001). Such analyses are essential for tailoring the physical properties of compounds for specific applications.
Chemical Properties Analysis
The chemical properties of this compound-like compounds are determined through various analyses, including their reactivity, stability, and interactions with other substances. The study of Cd(II) coordination frameworks reveals insights into anion-induced structural transformation, anion-responsive luminescence, and anion separation capabilities, highlighting the versatile chemical properties of cadmium-based compounds (Hou et al., 2013).
Aplicaciones Científicas De Investigación
Tratamiento de la Leucemia Mieloide Aguda (LMA)
CDKI-73 se ha identificado como un inhibidor de CDK9 altamente eficaz contra la leucemia mieloide aguda (LMA) {svg_1}. Se ha probado contra un panel de líneas celulares de LMA y muestras derivadas de pacientes, mostrando resultados prometedores {svg_2}. This compound indujo a las células cancerosas a sufrir apoptosis a través de la regulación a la baja transcripcional de las proteínas anti-apoptóticas Bcl-2, Mcl-1 y XIAP al dirigirse principalmente a CDK9 {svg_3}.
Tratamiento de MLL-LMA
El subtipo más agresivo de LMA es MLL-LMA, caracterizado por translocaciones del gen de leucemia de línea mixta (MLL) y resistencia a la quimioterapia convencional {svg_4}. CDK9 juega un papel crucial en la transcripción oncogénica impulsada por MLL, y por lo tanto, la inhibición de la actividad de CDK9 con this compound se ha propuesto como una estrategia prometedora para el tratamiento de MLL-LMA {svg_5}.
Toxicidad Selectiva para las Células Cancerosas
This compound ha mostrado una selectividad más de 200 veces mayor contra las células de leucemia primarias en comparación con las células CD34+ normales {svg_6}. Esto indica que this compound podría ser una opción de tratamiento más segura, causando menos daño a las células sanas {svg_7}.
Biodisponibilidad Oral
This compound es biodisponible por vía oral, lo que lo convierte en un agente terapéutico conveniente {svg_8}. En modelos de ratón xenotrasplantados MV4–11, la administración oral de this compound resultó en una inhibición marcada del crecimiento tumoral y una prolongación de la vida útil del animal sin causar pérdida de peso corporal ni otras toxicidades manifiestas {svg_9}.
Inhibición de la Entrega de Carga Rab11
This compound se ha identificado como un novedoso inhibidor farmacológico de la entrega de carga Rab11 {svg_10}. Los endosomas multivesiculares Rab11 juegan un papel crucial en el tráfico de péptidos antimicrobianos y citoquinas durante una respuesta inmunitaria innata {svg_11}.
Regulación de la Secreción Inmunitaria Innata
Se ha encontrado que this compound regula a la baja la cantidad de carga inmunitaria innata, incluyendo el péptido antimicrobiano Drosomycin y las citoquinas proinflamatorias interleucina-6 (IL-6) y factor de necrosis tumoral alfa (TNFα) {svg_12}. Esto sugiere que this compound podría utilizarse para controlar la inflamación {svg_13}.
Mecanismo De Acción
Target of Action
CDKI-73, also known as Asnuciclib , is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically CDK9 . CDK9 plays a crucial role in the transcription of oncogenes driven by the mixed-lineage leukemia gene (MLL), making it a promising target for the treatment of acute myeloid leukemia (AML) . This compound also inhibits CDK1 and CDK2 .
Mode of Action
This compound interacts with its primary target, CDK9, leading to the downregulation of RNAPII phosphorylation . This interaction results in the transcriptional downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and XIAP . The compound’s action on CDK9 thus leads to a decrease in the transcription of multiple oncogenes driven by MLL, inducing apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MLL-driven oncogenic transcription pathway . By inhibiting CDK9, this compound disrupts this pathway, leading to the downregulation of multiple leukemic oncogenes, including Mcl-1, Hoxa9, and Myc . This results in the induction of apoptosis in cancer cells .
Pharmacokinetics
This compound exhibits favorable pharmacokinetics, with high oral bioavailability . This property facilitates sustained in vivo activity, making this compound a promising candidate for oral administration in the treatment of AML .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This is achieved through the transcriptional downregulation of anti-apoptotic proteins, primarily by targeting CDK9 . In addition, this compound has been shown to be relatively low toxic to the bone marrow cells of healthy donors .
Safety and Hazards
Propiedades
IUPAC Name |
3-[[5-fluoro-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O2S2/c1-8-13(25-15(18-2)20-8)12-11(16)7-19-14(22-12)21-9-4-3-5-10(6-9)26(17,23)24/h3-7H,1-2H3,(H,18,20)(H2,17,23,24)(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOPWBQKZMUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=CC(=CC=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1421693-22-2 | |
| Record name | Asnuciclib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421693222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asnuciclib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235XBY3N9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide](/img/structure/B1192410.png)
![N-[2-(diethylamino)ethyl]-5-[(Z)-[5-(ethenylsulfonylamino)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1192415.png)

